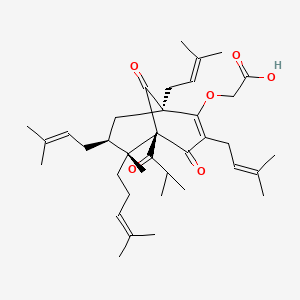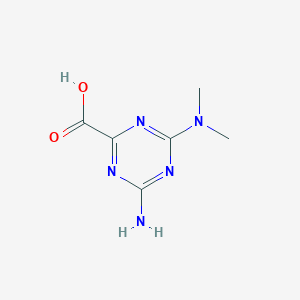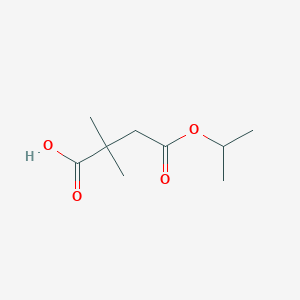
2-氯-3-硝基吡啶-4-羧酸甲酯
描述
Methyl 2-chloro-3-nitropyridine-4-carboxylate is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group, a chloro group, and a carboxylate ester group attached to a pyridine ring
科学研究应用
Methyl 2-chloro-3-nitropyridine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Pharmaceutical Research: It is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: It can be used in the synthesis of novel materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chloro-4-pyridinecarboxylate, followed by esterification. The nitration step typically requires the use of nitric acid and sulfuric acid as reagents, while the esterification can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of methyl 2-chloro-3-nitropyridine-4-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
化学反应分析
Types of Reactions
Methyl 2-chloro-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Ester Hydrolysis: Formation of carboxylic acids.
作用机制
The mechanism of action of methyl 2-chloro-3-nitropyridine-4-carboxylate involves its ability to participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The chloro group can be substituted by nucleophiles, allowing the compound to be modified for specific applications .
相似化合物的比较
Similar Compounds
2-Chloro-4-methyl-3-nitropyridine: Similar structure but with a methyl group instead of a carboxylate ester.
Methyl 3-fluoropyridine-4-carboxylate: Similar structure but with a fluorine atom instead of a nitro group.
Uniqueness
Methyl 2-chloro-3-nitropyridine-4-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
methyl 2-chloro-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVUHYWOJCHEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)



![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)









